

## A Comparative Guide to Renin Inhibitors: Clinical Trial Data on Aliskiren

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renin inhibitor Aliskiren with other major classes of antihypertensive agents, including Angiotensin II Receptor Blockers (ARBs), Angiotensin-Converting Enzyme (ACE) inhibitors, and diuretics. The information presented is based on data from key clinical trials to support research and development in cardiovascular therapeutics.

#### **Efficacy of Aliskiren in Blood Pressure Reduction**

Clinical trials have demonstrated that Aliskiren is effective in lowering blood pressure, with an efficacy comparable to that of other major antihypertensive agents.[1][2] The following tables summarize the mean change in systolic and diastolic blood pressure observed in key clinical studies.

#### Aliskiren as Monotherapy



| Clinical Trial            | Treatment Arms             | Mean Systolic<br>Blood Pressure<br>Reduction (mmHg) | Mean Diastolic<br>Blood Pressure<br>Reduction (mmHg) |
|---------------------------|----------------------------|-----------------------------------------------------|------------------------------------------------------|
| Gradman et al.            | Aliskiren 150 mg           | 12.5                                                | 9.3                                                  |
| Aliskiren 300 mg          | -                          | -                                                   |                                                      |
| Irbesartan 150 mg         | 11.4                       | 8.9                                                 | -                                                    |
| Placebo                   | -                          | -                                                   | -                                                    |
| Andersen et al.           | Aliskiren-based<br>therapy | Sustained reduction over 26 weeks                   | Sustained reduction over 26 weeks                    |
| Ramipril-based<br>therapy | Lowered BP                 | Lowered BP                                          |                                                      |

#### **Aliskiren in Combination Therapy**

Combination therapy with Aliskiren has been shown to provide additional blood pressure-lowering effects.[2]



| Clinical Trial   | Treatment Arms                                   | Mean Systolic<br>Blood Pressure<br>Reduction (mmHg) | Mean Diastolic<br>Blood Pressure<br>Reduction (mmHg) |
|------------------|--------------------------------------------------|-----------------------------------------------------|------------------------------------------------------|
| Villamil et al.  | Aliskiren/HCTZ<br>(75mg/12.5mg to<br>300mg/25mg) | Superior to both<br>monotherapies (p < 0.05)        | Superior to both<br>monotherapies (p < 0.0001)       |
| Oparil et al.    | Aliskiren 300 mg +<br>Valsartan 320 mg           | 12.2                                                | -                                                    |
| Aliskiren 300 mg | 9.0                                              | -                                                   |                                                      |
| Valsartan 320 mg | 9.7                                              | -                                                   | _                                                    |
| Placebo          | 4.1                                              | -                                                   |                                                      |
| ACTION Study     | Aliskiren/HCTZ<br>(300mg/25mg)                   | 29.6                                                | 9.3                                                  |
| HCTZ 25 mg       | 22.3                                             | 6.8                                                 |                                                      |

### **Safety and Tolerability Profile**

Aliskiren is generally well-tolerated, with a safety profile similar to that of a placebo.[1] The following table outlines the incidence of key adverse events in comparative clinical trials.



| Adverse<br>Event    | Aliskiren                                                                                                              | ARBs | ACE<br>Inhibitors                                                  | Diuretics | Placebo |
|---------------------|------------------------------------------------------------------------------------------------------------------------|------|--------------------------------------------------------------------|-----------|---------|
| Cough               | Lower than ACE inhibitors                                                                                              | -    | Higher than<br>Aliskiren                                           | -         | -       |
| Hyperkalemia        | Similar to placebo and other agents in monotherapy. Increased risk in combination with ACEi/ARBs in diabetic patients. | -    | Increased risk in combination with Aliskiren in diabetic patients. | -         | -       |
| Hypotension         | Similar to placebo. Increased risk in combination with ACEi/ARBs in diabetic patients.                                 | -    | Increased risk in combination with Aliskiren in diabetic patients. | -         | -       |
| Diarrhea            | 2.5% (dose-<br>dependent)                                                                                              | -    | -                                                                  | -         | -       |
| Angioedema          | Similar to placebo and other agents                                                                                    | -    | -                                                                  | -         | -       |
| Renal<br>Impairment | Increased<br>risk in<br>combination                                                                                    | -    | Increased<br>risk in<br>combination                                | -         | -       |



with
ACEi/ARBs in
diabetic
patients.

with Aliskiren in diabetic patients.

# Experimental Protocols of Key Clinical Trials ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints)

- Objective: To determine if Aliskiren, in addition to conventional therapy (including an ACE inhibitor or ARB), reduces cardiovascular and renal morbidity and mortality in high-risk patients with type 2 diabetes.[3]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[4]
- Patient Population: Patients with type 2 diabetes and evidence of renal disease
   (microalbuminuria or reduced glomerular filtration rate) and/or cardiovascular disease.[2][3]
- Inclusion Criteria: Age ≥35 years with type 2 diabetes and either urinary albumin/creatinine ratio ≥200 mg/g or microalbuminuria with a reduced eGFR (30–60 mL/min/1.73 m2) and established cardiovascular disease.[3]
- Intervention: Aliskiren 300 mg once daily or placebo, added to an ACE inhibitor or ARB.
- Primary Endpoint: A composite of cardiovascular death, resuscitated sudden death, non-fatal myocardial infarction, non-fatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, renal death, or doubling of baseline serum creatinine concentration.[3]
- Results: The trial was terminated prematurely due to a lack of efficacy and an increased incidence of non-fatal stroke, renal complications, hyperkalemia, and hypotension in the Aliskiren group.[4]

# AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes)



- Objective: To investigate the renoprotective effects of dual RAAS blockade with Aliskiren and losartan combination treatment.[2]
- Study Design: A multinational, randomized, double-blind, placebo-controlled study.
- Patient Population: 599 patients with hypertension, type 2 diabetes, and nephropathy.
- Intervention: Aliskiren (150 mg titrated to 300 mg daily) or placebo, in addition to losartan (100 mg daily) and optimal antihypertensive therapy.
- Primary Endpoint: Change in the urinary albumin-to-creatinine ratio.
- Results: The addition of Aliskiren to losartan resulted in a 20% greater reduction in the urinary albumin-to-creatinine ratio compared to placebo, with similar blood pressure reductions in both groups.[2]

#### **ALLAY (Aliskiren in Left Ventricular Hypertrophy)**

- Objective: To compare the effect of Aliskiren, losartan, and their combination on the reduction of left ventricular mass in hypertensive patients with left ventricular hypertrophy.
- Study Design: A randomized, double-blind, parallel-group trial.
- Patient Population: 465 patients with hypertension, increased ventricular wall thickness, and a body mass index >25 kg/m2.
- Inclusion Criteria: History of or newly diagnosed hypertension (≥140/90 mm Hg) and evidence of LVH by echocardiography.
- Intervention: Aliskiren 300 mg daily, losartan 100 mg daily, or their combination for 9 months.
- Primary Endpoint: Change in left ventricular mass index from baseline.
- Results: Aliskiren was as effective as losartan in promoting LV mass regression. The combination therapy was not significantly different from losartan monotherapy in reducing LV mass.

#### Signaling Pathway and Experimental Workflow



The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for various antihypertensive drug classes.



Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Clinical Study to Compare Long-term Efficacy and Safety of an Aliskiren Based Regimen to a Hydrochlorothiazide Based Treatment Regimen With Optional Addition of Amlodipine | MedPath [trial.medpath.com]
- 2. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the direct Renin inhibitor aliskiren, the Angiotensin receptor blocker losartan, or both on left ventricular mass in patients with hypertension and left ventricular hypertrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren in Left Ventricular Hypertrophy American College of Cardiology [acc.org]
- To cite this document: BenchChem. [A Comparative Guide to Renin Inhibitors: Clinical Trial Data on Aliskiren]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670780#clinical-trial-data-for-renin-inhibitors-like-aliskiren]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com